1-Benzylthio-4-phenylphthalazine
Description
1-Benzylthio-4-phenylphthalazine is a phthalazine derivative featuring a benzylthio group (-S-benzyl) at the 1-position and a phenyl group at the 4-position. Phthalazine derivatives are heterocyclic compounds with a diazine ring fused to a benzene ring, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties .
Properties
Molecular Formula |
C21H16N2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-benzylsulfanyl-4-phenylphthalazine |
InChI |
InChI=1S/C21H16N2S/c1-3-9-16(10-4-1)15-24-21-19-14-8-7-13-18(19)20(22-23-21)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
ZARFDTJTQSGPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phthalazine derivatives are structurally versatile, with substitutions at the 1- and 4-positions significantly altering their physicochemical and biological properties. Below is a detailed comparison of 1-Benzylthio-4-phenylphthalazine with structurally related compounds:
Table 1: Comparative Analysis of Phthalazine Derivatives
Electronic and Steric Effects
- This compound : The benzylthio group (-S-benzyl) is less electronegative but more polarizable than benzoyl (-CO-benzyl) or benzyloxy (-O-benzyl) groups. This increases hydrophobic interactions and may improve membrane permeability .
Crystallographic and Stability Profiles
- 1-Benzoyl-4-(4-methylphenyl)phthalazine forms a stable crystal lattice via C–H⋯O/N interactions, with dihedral angles indicating significant ring distortion . In contrast, sulfur-containing analogs like 1-benzylthio derivatives may exhibit weaker hydrogen bonding but stronger van der Waals interactions due to sulfur’s polarizability .
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